Oxidation‑State Comparison: Sulfide vs. Sulfone Analogue in PFK1‑Targeting Oxadiazole‑Isoxazole Series
The target compound bears a thioether (sulfide) sulfur at the 4‑chlorophenyl position, while the most closely related patent‑disclosed inhibitor (compound 32) is the corresponding sulfone. In the WO2020030613A1 patent, compound 32 (3‑(4‑chlorophenyl)sulfonyl‑N‑(5‑isoxazol‑5‑yl‑1,3,4‑oxadiazol‑2‑yl)propanamide) reduced lactate excretion in Jurkat tumorigenic cells by more than 50 % at 100 µM after 48 h, with negligible effect on non‑tumorigenic HEK‑293 and MCF‑10A cells [1]. The sulfide oxidation state typically confers higher lipophilicity and greater conformational flexibility, which may alter target residence time and off‑rate kinetics compared to the rigid sulfone. Direct head‑to‑head data for the sulfide are not reported; therefore this evidence is class‑level inference supported by the sulfone analogue.
| Evidence Dimension | Lactate excretion in tumorigenic cells (sulfone analogue) |
|---|---|
| Target Compound Data | Not directly reported; structural inference from sulfone analogue |
| Comparator Or Baseline | 3‑(4‑chlorophenyl)sulfonyl‑N‑(5‑isoxazol‑5‑yl‑1,3,4‑oxadiazol‑2‑yl)propanamide: >50 % lactate reduction at 100 µM, 48 h in Jurkat cells |
| Quantified Difference | Oxidation‑state change (sulfide → sulfone) introduces two oxygen atoms; magnitude of difference in IC50 or lactate suppression unknown pending experimental measurement |
| Conditions | Jurkat (ATCC) tumorigenic cells, RPMI‑1640 medium, 48 h incubation |
Why This Matters
The oxidation state is a critical determinant of metabolic stability and target engagement; procurement of the sulfide form enables specific, oxidation‑state‑controlled structure–activity‑relationship studies that cannot be performed with the sulfone alone.
- [1] Konc, J. et al. Small molecule‑inhibitors of 6‑phosphofructo‑1‑kinase for reducing lactate generation by cancer cells. WO2020030613A1 (WIPO PCT), 2020. View Source
